4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
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Overview
Description
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a morpholino group, a pyridinyl group, and a pyrimidinecarbonitrile core
Scientific Research Applications
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the targets mentioned above that this compound likely interacts with its targets to inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound likely affects pathways related to cell growth and proliferation, signal transduction, and possibly others .
Result of Action
Given the targets and potential pathways affected, it can be inferred that this compound likely has effects on cell growth and proliferation, and possibly other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde, morpholine, and 3-pyridinecarboxaldehyde.
Cyclization: The intermediate formed undergoes cyclization to form the pyrimidine ring structure.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using suitable reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitriles or other substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarboxamide
- 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarboxylate
Uniqueness
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different functional groups, such as carboxamide or carboxylate, leading to variations in reactivity and application potential.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-morpholin-4-yl-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c21-16-5-3-14(4-6-16)18-17(12-22)20(26-8-10-27-11-9-26)25-19(24-18)15-2-1-7-23-13-15/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIGUIBTKAEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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